2-Chloro-4-methyl-1,3,5-triazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-methyl-1,3,5-triazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3/c1-3-6-2-7-4(5)8-3/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALTZQPCFRFJHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801302166 | |
| Record name | 2-Chloro-4-methyl-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801302166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444666-43-7 | |
| Record name | 2-Chloro-4-methyl-1,3,5-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=444666-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-methyl-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801302166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-methyl-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 Chloro 4 Methyl 1,3,5 Triazine and Its Derivatives
Precursor Synthesis and Halogenated Triazine Building Blocks
The foundation for synthesizing a wide array of substituted triazines lies in the preparation of highly reactive, halogenated building blocks. Among these, cyanuric chloride is the most pivotal and widely used starting material due to its commercial availability and the differential reactivity of its three chlorine atoms. researchgate.netdaneshyari.com
Synthesis of 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride)
Cyanuric chloride, a white crystalline solid, is the primary precursor for a multitude of triazine derivatives, including many commercial herbicides and reactive dyes. chemeurope.comwikipedia.orgatamanchemicals.com Its industrial production is a well-established, two-step process. wikipedia.orgchemcess.com
The first step involves the chlorination of hydrogen cyanide (HCN) to produce cyanogen (B1215507) chloride (ClCN). chemcess.com This reaction is typically carried out in a reactor at moderate temperatures. chemcess.com
Reaction Step 1: Formation of Cyanogen Chloride
The second step is the trimerization of the resulting cyanogen chloride. wikipedia.org This is achieved by passing the gaseous ClCN over a carbon catalyst at elevated temperatures, which facilitates the formation of the stable 1,3,5-triazine (B166579) ring. wikipedia.orgsynthetikaeu.com
Reaction Step 2: Trimerization to Cyanuric Chloride
This process allows for the large-scale production of cyanuric chloride, making it an inexpensive and readily available reagent for further chemical synthesis. researchgate.netprocurementresource.com
Methodological Advances in Monosubstitution of Cyanuric Chloride
The synthetic utility of cyanuric chloride stems from the ability to sequentially replace its three chlorine atoms through nucleophilic aromatic substitution (SNAr) reactions. nih.govresearchgate.net The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise functionalization. nih.govdaneshyari.com
The first chlorine atom is the most reactive and can be selectively substituted at low temperatures, typically around 0°C. daneshyari.comchemcess.com This temperature control is a cornerstone of regioselective triazine synthesis. researchgate.net A variety of nucleophiles, including amines, alcohols, and thiols, can be used for this initial substitution. nih.govfrontiersin.org The reaction is generally carried out in the presence of a base, such as sodium hydroxide (B78521), sodium carbonate, or a tertiary amine, to neutralize the hydrochloric acid byproduct. chemcess.comdtic.mil
Recent methodological advancements have focused on refining the conditions for these monosubstitution reactions to improve yields and purity. This includes the use of specific solvents like acetone, methyl ethyl ketone, or toluene, and bases such as diisopropylethylamine (DIEA) to facilitate clean reactions. chemcess.comfrontiersin.org These controlled monosubstitution reactions produce 2,4-dichloro-6-substituted-1,3,5-triazines, which are key intermediates for the synthesis of asymmetrically substituted triazines. nih.govfrontiersin.org
Targeted Synthesis of 2-Chloro-4-methyl-1,3,5-triazine
The specific synthesis of this compound from cyanuric chloride requires the selective introduction of a single methyl group onto the triazine ring.
Nucleophilic Aromatic Substitution (SNAr) Routes for Methyl Group Introduction
The introduction of a methyl group onto the cyanuric chloride ring can be achieved via a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the use of organometallic reagents. Alkyl Grignard reagents have been reported to react with one of the chlorine atoms of cyanuric chloride, providing a direct route to alkyl-substituted triazines. dtic.mil
The reaction of cyanuric chloride with a methylating agent like a methyl Grignard reagent (e.g., CH₃MgBr) would lead to the displacement of one chlorine atom to form the desired this compound. Careful control of stoichiometry and reaction conditions is crucial to prevent multiple substitutions.
Regioselective Functionalization Strategies
Regioselectivity in the synthesis of substituted triazines is primarily achieved by exploiting the decreasing reactivity of the chlorine atoms upon successive substitution. nih.govdaneshyari.com The first substitution is the most facile and occurs under the mildest conditions. daneshyari.com
For the synthesis of this compound, the strategy involves reacting cyanuric chloride with one equivalent of a suitable methylating nucleophile at a controlled low temperature (e.g., 0°C or below). This ensures that the reaction stops after the first substitution, yielding the monosubstituted product. clockss.orgchemcess.com The presence of electron-donating groups, like a methyl group, on the triazine ring deactivates the remaining chlorine atoms towards further nucleophilic attack, albeit to a lesser extent than stronger donors like amino groups. nih.govmdpi.com
| Substitution Step | Typical Reaction Temperature | Relative Reactivity |
|---|---|---|
| First Chlorine (Monosubstitution) | 0–5 °C chemcess.com | High |
| Second Chlorine (Disubstitution) | 30–50 °C chemcess.com | Medium |
| Third Chlorine (Trisubstitution) | 70–100 °C chemcess.com | Low |
Advanced Derivatization Techniques of this compound
Once synthesized, this compound serves as a versatile building block for more complex molecules. The remaining chlorine atom is still susceptible to nucleophilic substitution, allowing for the introduction of a second, different functional group.
Design and Synthesis of Novel Triazine Derivatives
The synthesis of novel triazine derivatives from this compound and related chlorinated precursors primarily relies on the sequential and controlled substitution of the chlorine atoms. nih.govmdpi.com The reactivity of the chlorine atoms on the triazine ring decreases with each successive substitution, allowing for a stepwise introduction of various functional groups. mdpi.comresearchgate.net This principle is fundamental to the design of diverse triazine-based compounds.
Introduction of Diverse Nucleophiles (e.g., Amino, Alkoxy, Thio, Alkyl, Aryl Moieties)
The functionalization of the triazine core is readily achieved by reacting chlorinated triazines with a variety of nucleophiles. The introduction of amino, alkoxy, and thio moieties is a common strategy, accomplished through nucleophilic aromatic substitution (SNAr) reactions. mdpi.comfrontiersin.orgarkat-usa.org The order of reactivity for different nucleophiles has been investigated, with studies indicating a general preference for alcohols over thiols, and thiols over amines under certain conditions. frontiersin.org
For instance, the synthesis of 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) is achieved by treating cyanuric chloride with sodium methoxide. google.com Similarly, various amino-substituted triazines can be prepared by reacting the chlorinated precursor with primary or secondary amines. nih.gov The reaction conditions, particularly temperature, play a crucial role in controlling the degree of substitution. researchgate.net Typically, the first substitution occurs at low temperatures (e.g., 0°C), the second at room temperature, and the third requires heating. researchgate.netarkat-usa.org
The following table provides examples of diverse nucleophiles used in the synthesis of triazine derivatives:
| Nucleophile Type | Example Nucleophile | Resulting Moiety | Reference |
| Amino | m-toluidine | (3-methylphenyl)amino | nih.gov |
| Amino | Diethylamine | Diethylamino | nih.gov |
| Amino | Benzylamine | Benzylamino | nih.gov |
| Alkoxy | Sodium Methoxide | Methoxy | google.com |
| Thio | 3-methylbutane-2-thiol | (3-methylbutan-2-yl)thio | frontiersin.org |
Multi-step and Sequential Substitution Methodologies
The differential reactivity of the chlorine atoms in cyanuric chloride and its derivatives is exploited in multi-step and sequential substitution methodologies to create unsymmetrical triazines. nih.govmdpi.com By carefully controlling the reaction temperature and the stoichiometry of the nucleophiles, it is possible to introduce different substituents in a stepwise manner. researchgate.netresearchgate.net
A general approach involves the initial substitution of one chlorine atom at a low temperature, followed by the substitution of the second chlorine atom at a higher temperature with a different nucleophile. frontiersin.orgnih.gov For example, a dichloro-s-triazine can be reacted with a nucleophile at 0°C to yield a mono-substituted product, which can then be reacted with a second nucleophile at room temperature to afford a di-substituted triazine. nih.gov This stepwise approach allows for the synthesis of a vast library of triazine derivatives with tailored properties. mdpi.com
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of the triazine core, enabling the formation of carbon-carbon bonds that are not readily accessible through traditional nucleophilic substitution methods.
Palladium-Catalyzed Coupling Processes (e.g., Suzuki, Sonogashira)
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are widely employed for the introduction of aryl and alkynyl groups onto the triazine ring. nih.govchemicalbook.com The Suzuki reaction involves the coupling of a chlorotriazine with an organoboron reagent, typically a boronic acid, in the presence of a palladium catalyst and a base. nih.gov This method has been successfully used to synthesize 2-substituted 4,6-diphenyl-1,3,5-triazines. researchgate.net
The Sonogashira reaction, on the other hand, facilitates the coupling of a chlorotriazine with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgmdpi.com It provides a direct route to alkynyl-substituted triazines, which are valuable precursors for more complex structures. nih.gov The development of copper-free Sonogashira coupling protocols has also been an area of active research. organic-chemistry.org
The table below summarizes key aspects of these palladium-catalyzed reactions:
| Reaction | Coupling Partner | Catalyst System | Resulting Bond | References |
| Suzuki | Organoboron reagent (e.g., phenylboronic acid) | Palladium catalyst (e.g., Pd(PPh₃)₄) and base | C-C (Aryl) | chemicalbook.comnih.govresearchgate.net |
| Sonogashira | Terminal alkyne | Palladium catalyst and often a Copper(I) co-catalyst | C-C (Alkynyl) | wikipedia.orgorganic-chemistry.orgmdpi.comresearchgate.net |
Nickel-Catalyzed Cross-Coupling Investigations
Nickel catalysis has gained prominence as a more economical and sustainable alternative to palladium for cross-coupling reactions. acs.org Research has demonstrated the effectiveness of nickel catalysts in various C-C and C-heteroatom bond-forming reactions involving triazine derivatives. researchgate.netresearchgate.net For instance, nickel-catalyzed cross-electrophile coupling of triazine esters with aryl bromides has been reported to proceed efficiently. researchgate.net
Nickel-catalyzed amination of aryl chlorides, including chlorotriazines, has also been developed, offering a valuable method for introducing amino functionalities. acs.org These reactions often utilize air-stable nickel precatalysts and can be performed under relatively mild conditions. acs.org The scope of nickel-catalyzed cross-coupling reactions continues to expand, providing new avenues for the synthesis of functionalized triazines. acs.org
Organometallic Reagent Application in Triazine Functionalization
A variety of organometallic reagents, including organostannanes, Grignard reagents, organoalanes, and organozinc halides, have been utilized in the functionalization of chlorotriazines. researchgate.net These reagents participate in metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds on the triazine ring. researchgate.net The choice of the organometallic reagent and the reaction conditions can be tailored to introduce specific alkyl or aryl residues. researchgate.net For example, the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with various organometallic reagents in the presence of a palladium or nickel catalyst affords the corresponding 2-alkyl-4,6-dimethoxy-1,3,5-triazines in moderate to good yields. researchgate.net The use of organolithium and organomagnesium reagents has also been explored for the functionalization of aromatic and heterocyclic compounds. uni-muenchen.de
One-Pot and Multicomponent Synthesis Approaches
One-pot and multicomponent reactions (MCRs) offer significant advantages in the synthesis of 1,3,5-triazine derivatives by reducing the number of sequential steps, minimizing waste, and simplifying purification processes. These approaches are characterized by the reaction of three or more starting materials in a single reaction vessel to form a product that incorporates all or most of the atoms of the reactants. organic-chemistry.org
The classic approach to synthesizing substituted 1,3,5-triazines involves the sequential nucleophilic substitution of the chlorine atoms in 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). nih.gov This step-wise substitution is typically controlled by temperature, with the first chlorine being the most reactive. nih.govmdpi.comnih.gov While not always a single-step process from basic precursors, the sequential functionalization of cyanuric chloride can be performed in a one-pot manner by carefully controlling the reaction conditions. For the synthesis of a monosubstituted derivative like this compound, a methylating agent would be reacted with cyanuric chloride under controlled temperature to ensure monosubstitution.
Recent advancements have focused on catalyst-driven, one-pot syntheses. For instance, copper(I) supported on a weakly acidic cation-exchanger resin has been utilized in the synthesis of trisubstituted 1,3,5-triazine derivatives, demonstrating the potential for catalytic one-pot designs. nih.gov Furthermore, microwave-assisted one-pot syntheses have been developed for related heterocyclic systems, such as pyrazolo[1,5-a] nih.govresearchgate.netgoogle.comtriazines, showcasing the efficiency of this approach in terms of reaction time and yield. nih.gov
A notable multicomponent reaction for the synthesis of 2,4-diamino-1,3,5-triazines involves the iodine-promoted cyclization of methyl ketones, cyanamides, and arylamines. nih.govmdpi.com This method allows for the formation of multiple C-N bonds in a single step under mild conditions. nih.govmdpi.com While this specific example leads to diamino derivatives, the principles of multicomponent reactions are being actively explored for the synthesis of a variety of substituted triazines.
| Reaction Type | Starting Materials | Key Features | Representative Derivatives |
| Sequential One-Pot Substitution | Cyanuric chloride, Nucleophiles | Temperature-controlled, step-wise substitution. nih.govmdpi.com | Di- and tri-substituted triazines mdpi.com |
| Catalytic One-Pot Synthesis | Dichlorotriazinyl benzenesulfonamide, Nucleophiles | Ullmann-type reaction, shortened reaction times. nih.gov | Trisubstituted s-triazine derivatives nih.gov |
| Microwave-Assisted One-Pot | 5-aminopyrazole, Ethoxycarbonyl isothiocyanate, NaOH, MeI | Rapid synthesis, excellent yields. nih.gov | 2-(Methylsulfanyl)pyrazolo[1,5-a] nih.govresearchgate.netgoogle.comtriazin-4(3H)-ones nih.gov |
| Multicomponent Cyclization | Methyl ketones, Cyanamides, Arylamines | Iodine-promoted, formation of four C-N bonds. nih.govmdpi.com | 2,4-Diamino-1,3,5-triazines nih.govmdpi.com |
Green Chemistry Principles in Triazine Synthesis
The application of green chemistry principles to the synthesis of 1,3,5-triazines is crucial for developing sustainable and environmentally friendly processes. Key areas of focus include the use of alternative energy sources, greener solvents, and catalytic systems to improve efficiency and reduce waste.
Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation has emerged as a powerful tool in the synthesis of triazine derivatives. mdpi.com It offers significant advantages over conventional heating, including dramatically reduced reaction times, increased yields, and often, the suppression of side product formation. clockss.org For example, the synthesis of 2,4-diamino-1,3,5-triazine derivatives from dicyandiamide (B1669379) and nitriles under microwave irradiation is considered a green procedure due to the reduction in solvent use, short reaction time, and simplicity. The synthesis of various tri-substituted 1,3,5-triazines has been achieved with near-quantitative yields under mild, catalyst- and auxiliary-free microwave-assisted conditions. mdpi.com
Sonochemistry: The use of ultrasound as an energy source, known as sonochemistry, provides another green alternative for triazine synthesis. Sonochemical methods can significantly shorten reaction times and often allow for the use of more environmentally benign solvents, such as water. nih.gov A sonochemical protocol for the synthesis of 1,3,5-triazine derivatives has been shown to be significantly "greener" than conventional heating methods, with reactions completed in as little as 5 minutes with yields over 75% in an aqueous medium. nih.gov This approach has been successfully applied to the synthesis of 4,6-disubstituted-1,3,5-triazine hydrazone derivatives, resulting in improved reaction rates and yields of up to 96%. nih.gov
Green Solvents and Catalysts: A major focus of green chemistry is the replacement of hazardous solvents. While solvents like N,N-dimethylformamide (DMF) are effective for triazine synthesis, their toxicity is a concern. google.com Research is directed towards using water or solvent-free conditions. nih.gov The use of phase-transfer catalysts (PTCs) like tetrabutylammonium (B224687) bromide (TBAB) can enhance reaction efficiency in aqueous media, facilitating the transfer of reactants between phases and accelerating nucleophilic substitution on the triazine core. nih.gov Furthermore, the development of heterogeneous catalysts, such as copper(I) on a resin support, allows for easier separation and recycling of the catalyst, contributing to a more sustainable process. nih.gov
| Green Chemistry Approach | Methodology | Advantages | Example Application |
| Microwave-Assisted Synthesis | Use of microwave irradiation for heating. | Reduced reaction times, higher yields, less solvent. clockss.org | Synthesis of tri-substituted 1,3,5-triazines from metformin. mdpi.com |
| Sonochemistry | Application of ultrasonic waves. | Short reaction times, use of water as a solvent, high yields. nih.gov | Synthesis of 4,6-disubstituted-1,3,5-triazine hydrazone derivatives. nih.gov |
| Green Solvents | Replacement of hazardous solvents with water or solvent-free conditions. | Reduced environmental impact and toxicity. nih.gov | Sonochemical synthesis of 1,3,5-triazine derivatives in water. nih.gov |
| Phase-Transfer Catalysis | Use of catalysts to facilitate reactions between different phases. | Enhanced reaction rates in aqueous media. nih.gov | Cyanuric chloride activation by TBAB in 1,3,5-triazine synthesis. nih.gov |
| Heterogeneous Catalysis | Use of catalysts in a different phase from the reactants. | Easy separation and recycling of the catalyst. nih.gov | Cu(I) supported on a cation-exchanger resin for triazine synthesis. nih.gov |
Chemical Reactivity and Reaction Mechanisms of 2 Chloro 4 Methyl 1,3,5 Triazine
Nucleophilic Substitution Reactions at the Chlorinated Position
The most prominent reaction of 2-Chloro-4-methyl-1,3,5-triazine is the nucleophilic substitution of the chlorine atom. byjus.com The electron-withdrawing nature of the three nitrogen atoms in the 1,3,5-triazine (B166579) ring significantly activates the carbon atoms towards nucleophilic attack, making the chlorine atom a good leaving group. researchgate.netmdpi.com This reactivity is a cornerstone of triazine chemistry, allowing for the synthesis of a vast array of substituted triazines. researchgate.netarkat-usa.org
Mechanistic Pathways of Substitution (e.g., SNAr)
The nucleophilic substitution at the chlorinated position of this compound generally proceeds through a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. researchgate.netmasterorganicchemistry.com This pathway is characteristic of electron-deficient aromatic and heteroaromatic systems. acs.org
The SNAr mechanism involves two main steps:
Nucleophilic Attack and Formation of a Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine atom. This leads to the formation of a tetrahedral intermediate known as a Meisenheimer complex. masterorganicchemistry.comresearchgate.net This intermediate is resonance-stabilized, with the negative charge delocalized over the electron-withdrawing triazine ring.
Departure of the Leaving Group: In the second step, the chlorine atom departs as a chloride ion, and the aromaticity of the triazine ring is restored. This step is typically fast. masterorganicchemistry.com
Influence of Substituents on Reactivity and Selectivity
The reactivity of the 1,3,5-triazine ring in nucleophilic substitution reactions is highly influenced by the nature of the substituents already present on the ring.
Electron-withdrawing groups generally increase the rate of nucleophilic substitution by further polarizing the C-Cl bond and stabilizing the negatively charged Meisenheimer intermediate. researchgate.net
Electron-donating groups , such as amino or alkoxy groups, decrease the reactivity of the remaining chlorine atoms. mdpi.comresearchgate.net This is because they reduce the electrophilicity of the triazine ring. This deactivating effect allows for the stepwise and controlled substitution of chlorine atoms in polychlorinated triazines, such as cyanuric chloride, by using progressively stronger nucleophiles or more forcing reaction conditions. mdpi.comresearchgate.net
The methyl group in this compound is considered a weakly electron-donating group, which can slightly modulate the reactivity compared to an unsubstituted or differently substituted triazine. The position of substituents on the triazine ring also plays a crucial role in directing the regioselectivity of the substitution. nih.gov
Kinetics and Thermodynamics of Substitution Processes
The kinetics of nucleophilic substitution on chlorotriazines are typically second-order, with the rate depending on the concentrations of both the triazine and the nucleophile. msu.edulibretexts.org The reaction rate is influenced by several factors:
Nucleophilicity: Stronger nucleophiles react faster. byjus.com
Solvent: The choice of solvent can significantly affect the reaction rate by stabilizing the transition state and intermediates.
Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate. ias.ac.in
Thermodynamically, the substitution reactions are often favorable, driven by the formation of a more stable product where the chlorine atom is replaced by a stronger bond with the incoming nucleophile. The free energy of activation (ΔG‡) for these reactions is influenced by both the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡). ias.ac.in For bimolecular reactions in solution, the entropy of activation is typically negative, reflecting the ordering of the system as two reactant molecules come together to form the transition state. ias.ac.in
Reactivity of the Methyl Group and its Functionalization
While the primary reactive site of this compound is the chlorinated carbon, the methyl group can also undergo chemical transformations, although this is less commonly exploited compared to nucleophilic substitution.
The methyl group can potentially be functionalized through various reactions, such as:
Halogenation: Under radical conditions, the methyl group could be halogenated.
Oxidation: Strong oxidizing agents could potentially oxidize the methyl group to a carboxylic acid or an aldehyde.
Condensation Reactions: The methyl group's protons can exhibit some acidity, allowing for condensation reactions with aldehydes or ketones in the presence of a strong base.
The reactivity of the methyl group is influenced by the electronic properties of the triazine ring. The electron-withdrawing nature of the triazine ring can increase the acidity of the methyl protons, making them more susceptible to deprotonation and subsequent reactions.
Ring Stability and Transformations of the 1,3,5-Triazine Core
The 1,3,5-triazine ring is an aromatic system and is generally stable under many reaction conditions. nih.gov However, under harsh conditions, such as strong acids or bases, or with certain nucleophiles, the ring can undergo transformations. researchgate.netresearchgate.net
Hydrolysis and Solvolysis Mechanisms
Hydrolysis of this compound involves the nucleophilic attack of water or hydroxide (B78521) ions on the chlorinated carbon atom, leading to the formation of 2-Hydroxy-4-methyl-1,3,5-triazine. This reaction is a specific case of nucleophilic substitution where the nucleophile is water or a hydroxide ion.
The mechanism of hydrolysis can be influenced by the pH of the medium.
In neutral or acidic media , water acts as the nucleophile. The reaction is generally slow but can be catalyzed by acid, which protonates a ring nitrogen, further activating the ring towards nucleophilic attack.
In basic media , the more potent nucleophile, the hydroxide ion, attacks the triazine ring, leading to a much faster rate of hydrolysis.
Solvolysis is a more general term that includes hydrolysis and refers to the reaction of the substrate with the solvent as the nucleophile. For example, if the reaction is carried out in an alcohol (e.g., methanol), the corresponding alkoxy-substituted triazine will be formed.
The stability of the triazine ring is a key feature, and its resistance to degradation under many conditions contributes to the widespread use of triazine-based compounds in various applications. mdpi.com
Pathways for Ring Cleavage and Degradation
The degradation of the s-triazine ring is a critical aspect, particularly for its derivatives used in agriculture and industry. While specific degradation pathways for this compound are not extensively documented, the general mechanisms can be inferred from studies on related s-triazine compounds, such as the herbicide atrazine (B1667683) and its metabolites. The cleavage of the triazine ring is often a biological process, mediated by microbial enzymes, but can also occur through abiotic means under harsh conditions.
The typical degradation of chlorinated s-triazines begins with the sequential removal of side chains, followed by the hydrolytic cleavage of the triazine ring itself. For this compound, the initial steps would likely involve the hydrolysis of the chlorine atom to yield a hydroxyl group, forming 2-hydroxy-4-methyl-1,3,5-triazine. This step is often a key detoxification reaction in environmental degradation.
Following initial substitutions, the triazine ring can be cleaved. One well-studied pathway involves the hydrolytic degradation of cyanuric acid (1,3,5-triazine-2,4,6-triol), a common intermediate in the degradation of many s-triazines. frontiersin.org In bacteria such as Pseudomonas sp., cyanuric acid is hydrolyzed to biuret (B89757) and carbon dioxide. Biuret is then further hydrolyzed to urea (B33335) and ammonia (B1221849), which can be assimilated by the organism. frontiersin.org
A plausible degradative pathway for this compound would be:
Hydrolysis of Chlorine: The C-Cl bond is cleaved to form 2-hydroxy-4-methyl-1,3,5-triazine.
Oxidation of Methyl Group: The methyl group can be oxidized to a carboxylic acid, followed by decarboxylation.
Ring Cleavage: The resulting hydroxylated triazine can undergo a series of hydrolytic reactions, leading to the opening of the heterocyclic ring. This process typically involves enzymes like ammeline (B29363) aminohydrolase, cyanuric acid amidohydrolase, and biuret hydrolase, which sequentially break down the ring into linear urea derivatives, and finally to ammonia and carbon dioxide. frontiersin.org
The stability of the triazine ring means that these degradation processes are generally slow in the environment.
Redox Chemistry of this compound
The redox chemistry of s-triazines is fundamentally linked to the electron-deficient nature of the triazine core. This electron deficiency suggests that the triazine ring can act as an electron acceptor. Indeed, 1,3,5-triazine derivatives have been investigated as components in redox systems and electrochemically active materials. researchgate.netrsc.org
The reduction of the triazine ring would involve the transfer of electrons to the π-system, potentially leading to the formation of radical anions or other reduced species. The stability and subsequent reactions of these species would depend on the solvent, the electrode material (in an electrochemical context), and the presence of other reactive molecules.
While detailed studies are lacking for this specific molecule, the general reactivity of electron-deficient aza-aromatic heterocycles suggests that its redox chemistry could be exploited in the development of functional materials, such as organic electronics or sensors. rsc.org
Exploiting Orthogonal Chemoselectivity in Multifunctional Triazines
The concept of orthogonal chemoselectivity is particularly relevant to multifunctional triazines, most notably 2,4,6-trichloro-1,3,5-triazine (TCT), also known as cyanuric chloride. frontiersin.orgnih.gov Orthogonal chemoselectivity refers to the ability to discriminate between multiple reactive sites in any desired order. nih.gov In TCT, the three chlorine atoms are chemically equivalent, but their reactivity towards nucleophiles decreases with each substitution. This allows for a controlled, stepwise replacement of the chlorine atoms by simply controlling the reaction temperature. The first substitution can be achieved at 0-5°C, the second at room temperature, and the third often requires heating. nih.govijpsr.com
In the case of this compound, the situation is different. The molecule does not possess multiple identical reactive sites that can be addressed orthogonally in the same way as TCT. Instead, it presents a problem of simple chemoselectivity: a reaction at the carbon bearing the chlorine atom versus potential reactions involving the methyl group or the ring itself.
The primary mode of reaction for this compound is the nucleophilic substitution of the chlorine atom. The methyl group is generally unreactive under the conditions used for nucleophilic aromatic substitution on the triazine ring. The electron-donating nature of the methyl group deactivates the ring towards nucleophilic attack compared to a triazine substituted with only electron-withdrawing groups. Consequently, the reactivity of the single chlorine atom in this compound would be lower than that of the first chlorine in TCT.
This inherent difference in reactivity between the C-Cl and C-CH₃ positions allows for a high degree of chemoselectivity. Nucleophiles will selectively attack the carbon atom bonded to the chlorine, leaving the methyl group intact. This principle is fundamental to the use of substituted triazines as scaffolds in medicinal chemistry and materials science, where a core structure is sequentially functionalized.
While true orthogonality is not a feature of this compound itself, it can be considered a product of a first-step functionalization of a multifunctional triazine. For instance, if one were to synthesize it from TCT, a Grignard reagent like methylmagnesium bromide could be used to displace one chlorine atom, followed by workup to isolate the 2-chloro-4,6-dimethyl- or in this case, a hypothetical mono-alkylation to a dichloro-methyl intermediate which is then further reacted. researchgate.net The remaining chlorine atom could then be substituted by a different nucleophile, demonstrating the power of sequential, chemoselective reactions on the triazine core.
The table below illustrates the stepwise reactivity of TCT, which provides the foundational principle for the chemoselectivity observed in molecules like this compound.
| Reaction Step | Typical Reactant | Reaction Conditions | Product Type |
| 1st Substitution | R-OH, R-SH, R-NH₂ | 0-5 °C | Monosubstituted Dichloro-triazine |
| 2nd Substitution | R'-OH, R'-SH, R'-NH₂ | Room Temperature | Disubstituted Monochloro-triazine |
| 3rd Substitution | R''-OH, R''-SH, R''-NH₂ | > 90 °C (Heating/Reflux) | Trisubstituted Triazine |
This table demonstrates the controlled sequential substitution of 2,4,6-trichloro-1,3,5-triazine, a principle that underpins the chemoselective reactions of asymmetrically substituted triazines.
Applications of 2 Chloro 4 Methyl 1,3,5 Triazine in Synthetic Chemistry and Materials Science
Role as a Versatile Synthetic Intermediate and Building Block
2-Chloro-4-methyl-1,3,5-triazine, a derivative of cyanuric chloride, has emerged as a significant and versatile building block in organic synthesis. Its utility stems from the differential reactivity of the chlorine atoms on the s-triazine ring, which allows for sequential and controlled introduction of various substituents. researchgate.netnih.govmdpi.com This property makes it an ideal starting material for creating a diverse array of both symmetrical and non-symmetrical s-triazine analogs. researchgate.netnih.gov
The reactivity of the triazine ring is influenced by the number of substituents, with reactivity decreasing as more groups are added. mdpi.com This predictable reactivity profile has been extensively exploited in combinatorial synthesis and for the development of solid-phase methodologies. nih.govmdpi.com The compound's stability, good solubility in organic solvents, and commercial availability in large quantities further enhance its appeal as a synthetic intermediate. luxembourg-bio.com
Precursor in Heterocyclic Synthesis
This compound serves as a valuable precursor in the synthesis of various heterocyclic compounds. Its ability to undergo nucleophilic substitution reactions with a wide range of nucleophiles allows for the construction of complex molecular architectures. For instance, it is used in the synthesis of 2-oxazolines from carboxylic acids under mild conditions. researchgate.net The process involves the in situ activation of the carboxylic group by the triazine derivative. researchgate.net
Furthermore, its derivatives are employed in the synthesis of other important heterocyclic systems. For example, the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) with N-methylmorpholine (NMM) forms 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), a reagent with applications in amidation, esterification, and other significant transformations. semanticscholar.org The triazine core acts as a scaffold upon which different functional groups can be assembled, leading to a wide variety of heterocyclic structures.
Reagent for Peptide Coupling and Amide Bond Formation
This compound and its derivatives, particularly 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), are widely recognized as effective coupling reagents in peptide synthesis and for the formation of amide bonds. researchgate.netgoogle.com These reagents offer high coupling efficiency and yield, while preserving the optical purity of the reactants. google.com CDMT is considered a stable and highly reactive peptide coupling agent. google.comchemdad.com
The standard method involves the activation of a carboxylic acid with CDMT in the presence of a base like N-methylmorpholine (NMM). luxembourg-bio.com This generates a highly reactive acyl-substituted triazine intermediate, which then readily reacts with an amine to form the desired amide bond. luxembourg-bio.comresearchgate.net This one-pot, one-step procedure is rapid and often proceeds to completion in a matter of hours. luxembourg-bio.comresearchgate.net An important advantage of using CDMT is the ease of workup, as the triazine byproducts are typically weakly basic and can be easily removed by extraction. luxembourg-bio.com
| Reagent System | Key Features | Application |
| CDMT/NMM | High efficiency, low racemization, stable crystalline compound. luxembourg-bio.comresearchgate.net | Peptide synthesis, formation of esters and Weinreb amides. luxembourg-bio.com |
| DMTMM | Formed in situ from CDMT and NMM, used for amidation and esterification. semanticscholar.orgresearchgate.net | Amide and ester synthesis, glycosidation, phosphonylation. semanticscholar.org |
Research has shown that the order of reagent addition can be critical to minimizing side reactions such as racemization. researchgate.net For instance, pre-forming the active ester by reacting CDMT and NMM before adding the carboxylic acid is a standard procedure to avoid the formation of configurationally unstable azlactone intermediates. researchgate.net
Activation of Carboxylic Acids and Related Functional Groups
A key application of 2-chloro-4,6-disubstituted-1,3,5-triazines is the activation of carboxylic acids for subsequent reactions. researchgate.netacs.org This activation is a multi-step process involving the formation of quaternary triazinylammonium salts as reactive intermediates. researchgate.netacs.org The reaction of the triazine with a tertiary amine, such as N-methylmorpholine, generates these intermediates, which then react with a carboxylate ion to form highly active triazine esters. researchgate.net
These activated esters are versatile intermediates that can be used to synthesize a variety of compounds beyond peptides, including esters and ketones. luxembourg-bio.comresearchgate.net The use of triazine reagents provides a practical alternative to traditional methods that employ acid chlorides, especially when the acid chloride is difficult to prepare or handle due to safety or stability concerns. acs.org The process is often carried out at ambient temperature and generates byproducts that are easily removed. researchgate.netacs.org
The activation of carboxylic acids with CDMT has been successfully applied in the synthesis of N-methoxy-N-methyl amides (Weinreb amides), aldehydes, and 2-oxazolines. researchgate.net
Table of Activated Functional Groups and Products
| Activated Group | Reagent System | Product |
|---|---|---|
| Carboxylic Acid | CDMT/NMM | Amide, Peptide luxembourg-bio.comresearchgate.net |
| Carboxylic Acid | CDMT/NMM | Ester luxembourg-bio.com |
| Carboxylic Acid | CDMT/NMM | Weinreb Amide luxembourg-bio.com |
Utilization in Supramolecular Chemistry
The rigid and planar structure of the 1,3,5-triazine (B166579) ring, combined with its ability to be functionalized with various substituents, makes it a valuable component in the field of supramolecular chemistry. researchgate.netfrontiersin.org These derivatives can act as templates or building blocks for the construction of larger, highly organized molecular assemblies.
Design and Synthesis of Dendrimeric Structures
1,3,5-Triazines, including derivatives of this compound, are extensively used as branching units in the synthesis of dendrimers. nih.govresearchgate.net The sequential and controlled substitution of the chlorine atoms on the triazine core allows for the iterative growth of dendritic structures with well-defined architectures. nih.govresearchgate.net Both divergent and convergent synthetic strategies have been successfully employed to construct these complex macromolecules. nih.gov
In a divergent approach, a central core, which can be a triazine itself, is reacted with branching units that also contain reactive sites, leading to successive generations of the dendrimer. nih.gov For example, cyanuric chloride can be reacted with diamine linkers to build up the dendritic framework. nih.gov The use of trisphenoxytriazine instead of trichlorotriazine (B8581814) has been explored to reduce hydrolysis during synthesis. nih.gov
The resulting triazine-based dendrimers have been investigated for various applications, including their use as chelating ligands for metal ions in magnetic resonance imaging (MRI). nih.gov
Formation of Non-Covalently Bound Aggregates
The ability of 1,3,5-triazine derivatives to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes them suitable for the construction of supramolecular aggregates. researchgate.netfrontiersin.org The nitrogen atoms in the triazine ring can act as hydrogen bond acceptors, while the aromatic nature of the ring facilitates stacking interactions. researchgate.net
These non-covalent interactions can direct the self-assembly of individual triazine-based molecules into larger, ordered structures. researchgate.net The design of these molecules, including the nature and positioning of their substituents, can be tailored to control the geometry and properties of the resulting aggregates. Such self-assembled structures are of interest for the development of new materials with applications in areas like integrated optics. researchgate.net
Advanced Materials and Polymer Chemistry
The utility of chlorotriazines in polymer science generally stems from the reactive C-Cl bond, which allows for sequential nucleophilic substitution. This reactivity is the basis for creating a wide array of functional polymers, dendrimers, and cross-linked materials. researchgate.netcore.ac.uk
While specific examples of incorporating this compound into polymeric chains are not extensively documented in dedicated studies, the principles are well-established with analogous compounds. The synthesis of polymers from chlorotriazines typically involves the reaction of the chloro-substituted triazine with multifunctional monomers. For instance, cyanuric chloride is a key monomer in the synthesis of covalent triazine polymers (CTPs) and hyperbranched polyamines through nucleophilic displacement polymerization. researchgate.net The single reactive chlorine on this compound makes it suitable as a monofunctional terminating agent or for grafting onto a polymer backbone, rather than for direct polymerization into high-molecular-weight chains, unless the methyl group itself is functionalized for further reaction.
Coordination Chemistry with Metal Ions
The 1,3,5-triazine ring is a valuable scaffold for designing ligands for metal coordination due to the presence of nitrogen atoms that can act as donor sites. The synthesis of such ligands often begins with a chloro-substituted triazine. bohrium.comacs.org
The synthesis of ligands from this compound would involve the nucleophilic substitution of the chlorine atom with a group capable of coordinating to metal ions. This follows the general synthetic routes established for other chlorotriazines, where amines, thiols, or other nucleophiles are introduced onto the triazine core. nih.gov For example, reacting this compound with a molecule containing a pyridine (B92270) or pyrazole (B372694) group would yield a potential chelating ligand. Studies on 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines have demonstrated the synthesis of such polydentate ligands with applications in crystal engineering. researchgate.net
Once a ligand derived from this compound is synthesized, it can be reacted with various metal salts to form metal-organic coordination compounds. The nitrogen atoms of the triazine ring and the substituent group would coordinate to the metal center. The geometry and properties of the resulting complex would depend on the metal ion, the ligand structure, and the reaction conditions. While numerous metal-organic materials based on triazine ligands have been reported, specific examples originating from this compound are not prominent in the literature. bohrium.com
Triazine-metal complexes are explored for their catalytic activities in various organic transformations. acs.org For instance, copper complexes derived from triazine-based ligands have been shown to catalyze oxidation reactions. researchgate.net It is plausible that a metal complex of a ligand derived from this compound could exhibit catalytic activity. The electronic properties of the triazine ring, influenced by the methyl group, would play a role in the catalytic performance. However, specific research detailing the catalytic applications, such as in oxidation catalysis, for metal complexes of this particular compound is not found in the reviewed literature.
Computational and Theoretical Investigations of 2 Chloro 4 Methyl 1,3,5 Triazine
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as powerful tools to investigate the fundamental properties of triazine derivatives.
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For triazine derivatives, DFT calculations, often using functionals like B3LYP, help in understanding their molecular and electronic structures. nih.govacs.org These studies provide detailed information on bond lengths, bond angles, and the distribution of electron density within the molecule.
Natural Bond Orbital (NBO) analysis, a tool often used in conjunction with DFT, allows for the investigation of charge transfer, hyperconjugative interactions, and electron density transfer. nih.gov This is particularly useful in understanding the reactivity of substituted triazines. For instance, NBO analysis can be used to compare the charge on the chlorine atom in various derivatives, providing insights into its leaving group potential during nucleophilic substitution reactions. nih.gov
The reactivity of triazine compounds is heavily influenced by their electronic properties. DFT studies can elucidate the reactivity of different sites on the triazine ring. For example, in 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), the reactivity of the three chlorine atoms to nucleophilic substitution is not identical. researchgate.net As each chlorine is replaced, the reactivity of the remaining chlorine atoms decreases. mdpi.com This differential reactivity is a key aspect that can be explored and quantified using DFT calculations.
Investigation of Reaction Pathways and Transition States
Computational methods are instrumental in mapping the reaction pathways and identifying the transition states of reactions involving 2-chloro-4-methyl-1,3,5-triazine and related compounds. By calculating the energies of reactants, products, and intermediate structures, researchers can determine the most likely mechanism for a given transformation.
For example, in the nucleophilic substitution of chlorine atoms on the triazine ring, DFT calculations can model the approach of a nucleophile, the formation of the Meisenheimer intermediate, and the departure of the chloride ion. These calculations provide the activation energies for each step, which are crucial for understanding the reaction kinetics.
Studies on related triazine systems have shown that the reaction conditions, such as temperature and the choice of base, can significantly influence the reaction outcome. nih.gov Computational modeling can help to rationalize these experimental observations by providing a detailed energetic picture of the reaction landscape.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulations offer a bridge between the quantum mechanical description of a molecule and its macroscopic properties.
Prediction of Spectroscopic Parameters
Molecular modeling techniques are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for validation. For instance, theoretical calculations can predict the infrared (IR) and Raman vibrational frequencies of this compound. researchgate.net By comparing the calculated spectra with the experimentally recorded ones, a detailed assignment of the vibrational modes can be achieved. researchgate.netresearchgate.net
Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of these compounds. nih.gov These predictions help in understanding the electronic transitions responsible for the observed absorption bands.
Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated. These theoretical values, when compared with experimental data, can aid in the structural elucidation of new triazine derivatives.
Conformational Analysis and Intermolecular Interactions
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com For molecules with flexible side chains, like substituted triazines, understanding the preferred conformations is crucial as it can influence their reactivity and biological activity. lumenlearning.com
Molecular modeling can be used to identify the most stable conformers and to calculate the energy barriers for rotation around specific bonds. lumenlearning.com For example, in 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines, low-temperature NMR studies combined with computational analysis revealed the presence of multiple isomers due to restricted rotation about the amino-triazine bond. researchgate.net
Furthermore, these computational methods can shed light on intermolecular interactions, such as hydrogen bonding and π-π stacking, which are vital in crystal engineering and the formation of supramolecular structures. researchgate.net X-ray crystallography studies on related triazine compounds have confirmed the presence of such interactions, which are often stabilized by intramolecular and intermolecular hydrogen bonds. researchgate.netresearchgate.net
Structure-Reactivity Relationships from Computational Data
By combining the insights gained from quantum chemical calculations and molecular modeling, it is possible to establish robust structure-reactivity relationships. This involves correlating calculated electronic and structural parameters with experimentally observed reactivity.
For instance, the calculated partial charge on the carbon atoms of the triazine ring can be correlated with their susceptibility to nucleophilic attack. A more positive partial charge generally indicates a more electrophilic center. Similarly, the energy of the Lowest Unoccupied Molecular Orbital (LUMO) can be an indicator of a molecule's ability to accept electrons in a reaction.
In a series of novel 2-(benzylamino)-4-methyl-6-(trifluoromethyl)-1,3,5-triazines, it was found that their inhibitory activity on photosynthetic electron transport was related to their molecular structure. nih.gov Although these compounds have a different substitution pattern compared to the well-known herbicide atrazine (B1667683), binding studies showed that they compete for the same binding site on the D1-protein. nih.gov Computational docking studies could be employed to further understand the specific interactions that govern this binding and to rationalize the observed structure-activity relationship.
The ability to predict reactivity based on computed properties is a powerful tool in the design of new molecules with desired characteristics, whether for applications in materials science, agriculture, or medicinal chemistry. acs.org
Environmental Fate and Degradation Pathways of Triazine Compounds General, Focusing on Mechanistic Insights Applicable to 2 Chloro 4 Methyl 1,3,5 Triazine
Photodegradation Mechanisms of Chlorinated Triazines
Chlorinated triazines are susceptible to degradation upon exposure to sunlight, a process known as photodegradation. This abiotic pathway can significantly contribute to the transformation of these compounds in aqueous environments and on soil surfaces. The primary mechanisms involved include dechlorination, dealkylation, and oxidation of the side chains. csbsju.edu
The rate of photodegradation of chlorinated triazines is directly influenced by the intensity and wavelength of light. Studies have shown that increasing the energy of irradiation accelerates the degradation process. researchgate.net For instance, experiments conducted with varying light energy levels demonstrated a 2- to 5-fold increase in the degradation rate when the energy was raised from 15 W to 125 W. researchgate.net This increased energy input is particularly effective in promoting the complete disappearance of chlorine-containing metabolites, leading to the formation of less hazardous, naturally occurring compounds. researchgate.net The photodecomposition process in aqueous solutions generally follows first-order kinetics. csbsju.edu The presence of photosensitizers, such as hydrogen peroxide, can create a synergistic effect with UV radiation, further enhancing the rate of decomposition. csbsju.edu
The photodegradation of chlorinated triazines results in the formation of various intermediate products. The primary pathways observed are hydroxylation, where the chlorine atom is replaced by a hydroxyl group, and dealkylation, which involves the removal of the alkyl side chains. csbsju.edu In direct photolysis, hydroxylation of the triazine ring is often the initial and primary degradation step. csbsju.edu Conversely, in indirect photolysis, which involves reactive species like hydroxyl radicals, dealkylation becomes the more dominant pathway. csbsju.edu
The specific intermediates identified depend on the starting compound and the reaction conditions. For example, the photolysis of atrazine (B1667683) and simazine (B1681756) can lead to the formation of their respective hydroxylated and dealkylated derivatives. csbsju.edu The complete loss of side chains through consecutive and parallel reactions ultimately leads to the formation of compounds like cyanuric acid and 2-amino-4,6-dihydroxy-1,3,5-s-triazine. researchgate.net The detection of dimer products during these reactions provides evidence for the involvement of radical-mediated processes. researchgate.net
Microbial and Biotic Degradation Pathways
Microbial activity plays a pivotal role in the environmental breakdown of triazine compounds. Various microorganisms have evolved enzymatic machinery capable of transforming these synthetic molecules, often utilizing them as a source of nitrogen and sometimes carbon. nih.gov
A crucial initial step in the microbial degradation of chlorinated triazines is the removal of the chlorine atom from the triazine ring. This dechlorination is often a hydrolytic reaction catalyzed by specific enzymes. For example, the enzyme atrazine chlorohydrolase (AtzA) is known to catalyze the dechlorination of atrazine. nih.govresearchgate.net However, the substrate specificity of these enzymes is notable; for instance, AtzA is not reactive with the dealkylated metabolite 2-chloro-4,6-diamino-s-triazine (CAAT). nih.govresearchgate.net
Interestingly, other enzymes within the same family can exhibit different activities. Melamine deaminase (TriA), which is highly similar in sequence to AtzA, primarily catalyzes deamination but can also be involved in pathways leading to dechlorination. nih.govresearchgate.net Another enzyme, hydroxyatrazine ethylaminohydrolase (AtzB), has been shown to catalyze a dechlorination reaction on 2-chloro-4-amino-6-hydroxy-s-triazine (CAOT), a product of CAAT deamination. nih.govresearchgate.netasm.org This highlights the diversity of enzymatic strategies for cleaving the carbon-chlorine bond in triazine compounds. In mammalian systems, dechlorination is typically achieved through conjugation with glutathione, whereas in microbial systems, it is facilitated by the induction of these specific hydrolase enzymes. nih.gov
Following or preceding dechlorination, the alkyl side chains of triazine herbicides are subject to microbial degradation through dealkylation. This process involves the enzymatic removal of the N-alkyl groups. Oxidative dealkylation reactions are commonly observed in soils and are catalyzed by various microorganisms, including soil fungi and bacteria like Rhodococcus strains. nih.govresearchgate.net In some Rhodococcus species, a cytochrome P450 monooxygenase system is responsible for this reaction. nih.govresearchgate.net Studies have shown a preferential removal of the ethyl side chain over the isopropyl side chain from compounds like atrazine and simazine. usgs.gov
The ultimate fate of the triazine ring itself is mineralization through ring cleavage. A key intermediate in this process is cyanuric acid. nih.govresearchgate.netasm.org Enzymes such as cyanuric acid amidohydrolase (TrzD) are responsible for cleaving the triazine ring of cyanuric acid, producing biuret (B89757) and carbon dioxide. nih.gov The biuret is then further metabolized to carbon dioxide and ammonia (B1221849), completing the mineralization process. nih.gov This ring cleavage is a critical step in the complete removal of s-triazine compounds from the environment. nih.gov
Interactive Table: Key Enzymes in Triazine Degradation
| Enzyme | Abbreviation | Function | Substrate Example | Product Example | Microorganism Source Example |
|---|---|---|---|---|---|
| Atrazine chlorohydrolase | AtzA | Dechlorination | Atrazine | Hydroxyatrazine | Pseudomonas sp. ADP |
| Melamine deaminase | TriA | Deamination | 2-Chloro-4,6-diamino-s-triazine (CAAT) | 2-Chloro-4-amino-6-hydroxy-s-triazine (CAOT) | - |
| Hydroxyatrazine ethylaminohydrolase | AtzB | Dechlorination, Deamination | Hydroxyatrazine, CAOT | N-Isopropylammelide, Ammelide | Pseudomonas sp. ADP |
| N-Isopropylammelide isopropylaminohydrolase | AtzC | Deamination | N-Isopropylammelide | Cyanuric acid | Pseudomonas sp. ADP |
| Cyanuric acid amidohydrolase | TrzD | Ring cleavage | Cyanuric acid | Biuret, CO2 | Pseudomonas sp. strain NRRLB-12227 |
| Cytochrome P450 monooxygenase | ThcB | Dealkylation | Atrazine | Dealkylated atrazine | Rhodococcus strains |
A diverse range of microorganisms has been identified that can degrade triazine herbicides. Pseudomonas sp. strain ADP is a well-studied bacterium capable of mineralizing atrazine to carbon dioxide and ammonia through a series of hydrolytic reactions. researchgate.net Other bacteria, such as Arthrobacter species, have also been shown to efficiently degrade triazines like simazine. nih.gov For instance, Arthrobacter urefaciens achieved 100% degradation of simazine within four days in one study. nih.gov Similarly, Paenarthrobacter sp. W11 has been used to enhance the degradation of atrazine in soil. nih.gov
Fungi are also significant contributors to triazine degradation, particularly through dealkylation reactions. nih.govresearchgate.net The ability to utilize triazines as a nitrogen source has driven the evolution of these catabolic pathways in various bacterial and fungal strains. core.ac.uk
Advanced Oxidation Processes (AOPs) for Triazine Degradation
Advanced Oxidation Processes (AOPs) are a class of water treatment procedures that are particularly effective for the degradation of persistent organic pollutants such as triazine herbicides. nih.govencyclopedia.pub These methods are characterized by the in-situ generation of highly potent chemical oxidants, most notably the hydroxyl radical (•OH). scirp.orgdigitellinc.com The hydroxyl radical is a non-selective oxidant that can react rapidly with a wide array of organic compounds, often leading to their complete mineralization into carbon dioxide, water, and inorganic ions. encyclopedia.pubscirp.org AOPs, including processes like photo-Fenton (UV/Fe²⁺/H₂O₂), have been shown to be more rapid and effective for triazine degradation than Fenton or UV/H₂O₂ processes alone. researchgate.net
The fundamental mechanism of AOPs involves the potent hydroxyl radical (•OH) attacking the triazine molecule. digitellinc.com This initiates a cascade of oxidative reactions leading to the breakdown of the compound. For chlorotriazines, the degradation pathways generally involve several key steps.
Dechlorination-Hydroxylation: A primary and rapid step in the degradation of chloro-s-triazines is the replacement of the chlorine atom on the triazine ring with a hydroxyl group (-OH) from the hydroxyl radical. scirp.orgresearchgate.net This dechlorination step is critical as it typically reduces the herbicidal activity of the molecule. nih.gov
Dealkylation: The alkyl side chains attached to the triazine ring are susceptible to oxidative attack. This process involves the removal of these groups. For instance, in the degradation of atrazine, the ethyl and isopropyl groups are removed, forming metabolites like desethylatrazine and desisopropylatrazine. researchgate.netnih.gov A similar process would be expected for the methyl group on 2-Chloro-4-methyl-1,3,5-triazine.
Oxidation of Amino Groups: In cases where amino groups are present on the triazine ring, they can be oxidized into nitro groups by hydroxyl radicals. scirp.orgresearchgate.net
Ring Cleavage: Following the initial attacks and modifications of the side chains and substituents, the heterocyclic s-triazine ring itself is broken. This breakdown leads to the formation of more biodegradable intermediates, with cyanuric acid being a common and stable end product of this stage, before eventual mineralization. scirp.orgresearchgate.net
The entire process, from initial attack to final mineralization, is a complex sequence. For example, the degradation of 2-chloro-4,6-diamino-1,3,5-triazine via the photo-Fenton process begins with rapid dechlorination to form 2-hydroxy-4,6-diamino-1,3,5-triazine. scirp.orgresearchgate.net This is followed by the oxidation of the amino groups to nitro groups, which are then substituted by hydroxyl groups, ultimately yielding cyanuric acid. scirp.orgresearchgate.net
The degradation of triazines by AOPs generates a series of intermediate by-products before complete mineralization is achieved. Identifying these metabolites is crucial for evaluating the efficacy of the treatment and understanding the transformation pathway. While research specifically detailing the AOP by-products of this compound is not widely available, the degradation pathways of structurally similar chlorotriazines, such as atrazine, provide a strong model for the expected intermediates.
Commonly identified metabolites from the AOP treatment of chlorotriazine herbicides include dealkylated, hydroxylated, and deaminated derivatives. The ultimate aromatic intermediate before ring cleavage is often cyanuric acid. scirp.orgresearchgate.net
Table 1: Common By-products Identified in the AOP Degradation of Chlorotriazine Herbicides This table presents generalized data from studies on common chlorotriazines like atrazine, which is mechanistically applicable to this compound.
Compound Names Mentioned in this Article
Analytical Methodologies for the Characterization and Detection of 2 Chloro 4 Methyl 1,3,5 Triazine in Research Contexts
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural characterization of 2-chloro-4-methyl-1,3,5-triazine, offering detailed insights into its molecular architecture and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms within the molecule.
In the ¹H NMR spectrum, the methyl group protons typically appear as a singlet, with a chemical shift value that can be influenced by the solvent and the electronic nature of the triazine ring. For instance, in related triazine structures, methyl protons have been observed at specific chemical shifts which aid in their assignment. chemicalbook.com The aromatic proton on the triazine ring also gives rise to a characteristic signal.
The ¹³C NMR spectrum provides complementary information, revealing distinct signals for the carbon atoms of the triazine ring and the methyl group. The chemical shifts of the ring carbons are particularly informative, indicating their substitution pattern. For the parent 1,3,5-triazine (B166579), the carbon atoms resonate at a specific frequency, and substitution with a chlorine atom and a methyl group induces predictable shifts in these values. chemicalbook.comspectrabase.com The analysis of these shifts, often aided by computational predictions and comparison with spectra of similar compounds, allows for a definitive structural assignment. nih.govspectrabase.com
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C2 (C-Cl) | ~170-175 |
| C4 (C-CH₃) | ~175-180 |
| C6 (C-H) | ~165-170 |
| CH₃ | ~20-25 |
Note: These are approximate values and can vary based on solvent and experimental conditions.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound. acs.org The triazine ring exhibits characteristic vibrational modes that give rise to distinct bands in the IR and Raman spectra. These include ring stretching and bending vibrations.
Key vibrational bands for 1,3,5-triazine derivatives include:
C=N stretching vibrations: Typically observed in the region of 1500-1600 cm⁻¹.
Triazine ring breathing and deformation modes: These appear at lower frequencies and are characteristic of the triazine heterocycle.
C-Cl stretching vibration: The presence of the chlorine atom is confirmed by a band in the fingerprint region, typically between 600 and 800 cm⁻¹.
The complementary nature of IR and Raman spectroscopy is often exploited to gain a more complete vibrational analysis of the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. uni.lu The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound. For this compound (C₄H₄ClN₃), the expected monoisotopic mass is approximately 129.00937 Da. uni.lu
Electron impact (EI) ionization is a common method used for triazine analysis, which leads to characteristic fragmentation pathways. The fragmentation of the triazine ring can involve the loss of neutral molecules such as HCN or ClCN. The substituent groups also influence the fragmentation. For instance, the loss of the methyl group or the chlorine atom can be observed. The study of these fragmentation patterns provides valuable structural confirmation. researchgate.netarkat-usa.orgraco.cat
Table 2: Predicted Collision Cross Section (CCS) Values for Adducts of this compound
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 130.01665 | 119.6 |
| [M+Na]⁺ | 151.99859 | 130.8 |
| [M-H]⁻ | 128.00209 | 119.3 |
| [M+NH₄]⁺ | 147.04319 | 138.7 |
| [M+K]⁺ | 167.97253 | 128.0 |
Data from PubChemLite, calculated using CCSbase. uni.lu
Chromatographic Separation and Quantification Methods
Chromatographic techniques are essential for the separation and quantification of this compound, particularly when analyzing complex mixtures or determining its concentration in environmental or biological samples.
Gas Chromatography (GC) and Liquid Chromatography (LC) Techniques
Both Gas Chromatography (GC) and Liquid Chromatography (LC) are widely used for the analysis of triazine compounds. nih.govresearchgate.net The choice between GC and LC depends on the volatility and thermal stability of the analyte and the nature of the sample matrix.
Gas Chromatography (GC): Due to its volatility, this compound is amenable to GC analysis. A variety of capillary columns can be employed for its separation from other components. mdpi.com Detectors such as the Nitrogen-Phosphorus Detector (NPD) or a mass spectrometer (in GC-MS) provide high sensitivity and selectivity for triazine compounds. nih.gov
Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is another powerful tool for the separation of triazines. nih.gov Reversed-phase columns are commonly used, with mobile phases typically consisting of mixtures of water and organic solvents like acetonitrile (B52724) or methanol. sielc.com Diode-array detection (DAD) can provide spectral information for peak identification. researchgate.net
Coupling with Mass Spectrometry (GC-MS, LC-MS) for Identification of Research Products/Intermediates
The coupling of chromatographic techniques with mass spectrometry (GC-MS and LC-MS) provides the highest level of confidence in the identification and quantification of this compound and related research products or intermediates. wiley.com
GC-MS: This technique combines the excellent separation power of GC with the definitive identification capabilities of MS. nih.govthermofisher.com It is particularly useful for the analysis of volatile and thermally stable triazine derivatives. The resulting mass spectra of separated components can be compared with spectral libraries for positive identification. nih.gov
LC-MS: For less volatile or thermally labile triazine compounds and their metabolites, LC-MS is the method of choice. thermofisher.comnih.gov It allows for the direct analysis of aqueous samples with minimal preparation. Techniques like electrospray ionization (ESI) are commonly used to interface the LC with the mass spectrometer. The high sensitivity and selectivity of LC-MS/MS (tandem mass spectrometry) make it ideal for trace-level analysis in complex matrices. nih.gov
Advanced Analytical Approaches for Mechanistic Studies
The elucidation of reaction mechanisms and dynamic molecular behavior of this compound in research settings necessitates the application of sophisticated analytical techniques. These methods provide in-depth information on reaction kinetics, transient intermediates, and conformational dynamics, which are crucial for a comprehensive understanding of the compound's reactivity and interactions.
Advanced analytical approaches for mechanistic studies of this compound and its derivatives primarily involve a combination of spectroscopic and chromatographic techniques, often coupled with computational modeling.
Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy
Dynamic NMR (DNMR) is a powerful tool for investigating the kinetics of internal molecular motions, such as restricted rotations and conformational exchanges. For substituted triazines, the rotation around the C-N bonds between the triazine ring and its amino substituents can be restricted due to partial double bond character.
In a study on related 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines, 2D-Exchange Spectroscopy (EXSY) was employed to probe the dynamic equilibrium between different rotamers. researchgate.nettdx.cat This technique allows for the determination of equilibrium constants and the activation free energies (ΔG‡) for the rotational barriers. researchgate.net At lower temperatures, distinct signals for different isomers can be observed, which coalesce as the temperature increases, providing quantitative data on the rate of exchange. researchgate.net A similar approach can be applied to study the rotational dynamics of the methylamino group in related triazine structures.
Mass Spectrometry (MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) are indispensable for elucidating the fragmentation pathways of triazine derivatives. researchgate.net Understanding these pathways is critical for identifying reaction products and intermediates in mechanistic studies. Electrospray ionization (ESI) is a soft ionization technique commonly used for triazine analysis, which typically produces a protonated molecular ion [M+H]⁺. researchgate.net
By inducing collision-activated dissociation (CAD) or electron-activated dissociation (EAD), characteristic fragmentation patterns can be generated. researchgate.netnih.gov For chlorinated triazines, the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic isotopic patterns for chlorine-containing fragments, aiding in their identification. docbrown.info The fragmentation of related triazine herbicides often involves the loss of substituent groups from the triazine core. researchgate.net The analysis of these fragmentation patterns provides structural information about the molecule and its transformation products. researchgate.netlibretexts.org
Interactive Table: Predicted Mass Spectrometry Fragments for this compound
| Fragment Ion | m/z (for ³⁵Cl) | Proposed Structure/Loss |
| [M+H]⁺ | 130.0 | Protonated parent molecule |
| [M-Cl]⁺ | 95.0 | Loss of a chlorine radical |
| [M-CH₃]⁺ | 115.0 | Loss of a methyl radical |
| [M-HCN]⁺ | 103.0 | Loss of hydrogen cyanide |
Note: The m/z values are nominal and would be determined with high precision in HRMS.
Chromatographic Methods Coupled with Spectrometry
The coupling of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with mass spectrometry (LC-MS) or diode array detection (DAD) is a cornerstone for monitoring reaction kinetics and separating complex mixtures of reactants, intermediates, and products. mdpi.comresearchgate.net The retention behavior of triazine derivatives can be systematically studied using different stationary phases (e.g., C18, phenyl) and mobile phase compositions. mdpi.comresearchgate.net This allows for the development of robust analytical methods to track the progress of a reaction involving this compound.
Computational and Spectroscopic Correlation
Theoretical calculations, particularly using Density Functional Theory (DFT), are increasingly used in conjunction with experimental data to provide a deeper mechanistic insight. tdx.catresearchgate.netnih.gov Computational modeling can be used to:
Calculate the optimized geometries of reactants, transition states, and products. nih.gov
Predict vibrational frequencies (IR and Raman spectra) to aid in the interpretation of experimental spectra. researchgate.netnih.gov
Determine the energies of different conformers and the rotational energy barriers, complementing DNMR studies. tdx.cat
Analyze the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, to understand the molecule's reactivity. researchgate.netnih.gov
By comparing the computationally predicted spectra and energetic profiles with experimental data from techniques like FT-IR, Raman, and NMR spectroscopy, a more detailed and validated mechanistic picture can be constructed. researchgate.netnih.gov
Interactive Table: Spectroscopic Data for Characterization of Triazine Derivatives
| Technique | Compound Class | Observed Feature | Interpretation | Reference |
| ¹H NMR | 2-Chloro-4,6-disubstituted-s-triazines | Chemical shifts of substituent protons | Elucidation of the chemical environment of protons | google.com |
| ¹³C NMR | 2-Chloro-4,6-disubstituted-s-triazines | Chemical shifts of carbon atoms in the triazine ring and substituents | Information on the carbon skeleton and electronic structure | researchgate.netnih.gov |
| FT-IR | Substituted triazines | C=N and C-Cl stretching vibrations | Identification of functional groups | google.com |
| Mass Spectrometry | Chlorinated triazines | Isotopic pattern of chlorine-containing fragments | Confirmation of the presence and number of chlorine atoms | docbrown.info |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-Chloro-4-methyl-1,3,5-triazine, and how can purity be optimized?
- Answer : The compound can be synthesized via nucleophilic substitution reactions using cyanuric chloride derivatives. For example, substituted triazines are often prepared by reacting cyanuric chloride with methylamine under controlled basic conditions (e.g., using tertiary amines as acid scavengers). Multikilogram-scale synthesis protocols for analogous triazines (e.g., 2-Chloro-4,6-dimethoxy-1,3,5-triazine) involve stepwise substitution at low temperatures (-10°C to 0°C) to minimize side reactions . Purification is achieved via recrystallization from toluene or column chromatography using silica gel (ethyl acetate/hexane eluent). Purity (>97%) is confirmed by HPLC with UV detection at 254 nm .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Answer :
- NMR : H and C NMR in deuterated chloroform (CDCl) resolve substituent patterns (e.g., methyl and chloro groups). Chemical shifts for methyl protons typically appear at ~2.5 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 158.01) .
- XRD : Single-crystal X-ray diffraction determines bond lengths and angles, with triazine ring planarity confirmed by C–N bond lengths of ~1.33 Å .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Answer :
- Storage : Keep in airtight containers at room temperature, away from heat sources and oxidizers .
- Exposure Mitigation : Use fume hoods, nitrile gloves, and safety goggles. In case of inhalation, move to fresh air and seek medical attention. Skin contact requires immediate washing with soap and water .
Advanced Research Questions
Q. How do solvent polarity and reactant basicity influence catalytic amide-forming reactions involving this compound?
- Answer : In catalytic dehydrocondensation, polar aprotic solvents (e.g., THF or DMF) enhance reactivity by stabilizing transition states. Basicity of tertiary amines (e.g., N-methylmorpholine) directly correlates with reaction yield: stronger bases (pKa > 8) improve proton abstraction from carboxylic acids, accelerating coupling. For example, CDMT (a related triazine) achieves >85% yield in DMF with N-methylmorpholine, compared to <50% in non-polar solvents like toluene . Optimization requires balancing solvent dielectric constant and amine pKa .
Q. What experimental strategies resolve contradictions in sorption parameters during environmental fate studies of this compound?
- Answer : Spatial variability in Freundlich isotherm parameters (e.g., K and n) arises from soil heterogeneity. To address this:
- Conduct batch sorption experiments across multiple soil horizons (e.g., podzoluvisol, loamy sand) .
- Use geostatistical models (e.g., kriging) to map spatial correlations between organic carbon content and K.
- Validate with HPLC-MS/MS to quantify parent compound and metabolites (e.g., hydroxy derivatives) .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Answer :
- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to calculate electrophilicity indices. The chloro group’s σ value (~0.76) indicates high susceptibility to nucleophilic attack at the 4-position .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetonitrile vs. water) on reaction barriers. Polar solvents lower activation energy by stabilizing charge-separated intermediates .
Q. What are the dominant degradation pathways of this compound in aerobic soils, and how are intermediates characterized?
- Answer :
- Hydrolysis : Chloro substitution by hydroxyl groups under neutral/basic conditions forms 2-Hydroxy-4-methyl-1,3,5-triazine. Rate constants (k) increase with pH (e.g., t = 14 days at pH 7 vs. 2 days at pH 9) .
- Microbial Degradation : Pseudomonas spp. metabolize the methyl group via oxidative pathways, producing 2-Chloro-4-carboxy-1,3,5-triazine. LC-HRMS identifies intermediates using exact mass (<1 ppm error) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
